molecular formula C29H52O6 B3026108 9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

Cat. No.: B3026108
M. Wt: 496.7 g/mol
InChI Key: KRXPSEOQLIRGLX-YPKPFQOOSA-N
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Description

Systematic Name: 9Z-Octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester Synonyms: 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, TG(14:0/18:1/4:0) CAS No.: 1122578-93-1 Molecular Formula: C₃₉H₇₂O₆ Molecular Weight: 637.0 g/mol Physical State: Liquid at room temperature Storage: Stable at -20°C for ≥2 years .

This compound is a mixed triglyceride with three distinct acyl chains:

  • Myristoyl (14:0): Saturated C14 chain.
  • Oleoyl (18:1, 9Z): Monounsaturated C18 chain with a cis double bond at position 7.
  • Butyryl (4:0): Short-chain saturated C4 group.

Its asymmetric structure distinguishes it from simpler mono- or diesters, conferring unique solubility, viscosity, and biochemical reactivity. Applications include lipid research, surfactant formulations, and specialized organic synthesis .

Properties

IUPAC Name

1,3-di(butanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(32)35-26(24-33-27(30)21-5-2)25-34-28(31)22-6-3/h13-14,26H,4-12,15-25H2,1-3H3/b14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPSEOQLIRGLX-YPKPFQOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” can be achieved through a multi-step process involving the esterification of 9Z-octadecenoic acid with appropriate alcohols. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality ester products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

“9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which “9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Membrane Interaction: The compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane properties and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Modified Alkyl Chains or Substituents

a) 9-Octadecenoic Acid (Z)-, Butyl Ester, Sulfurized (CAS 1675-69-0)
  • Structure : Sulfurized butyl ester of oleic acid.
  • Key Differences : Introduction of sulfur atoms enhances thermal stability and lubricant properties. Unlike the target compound, it lacks a glycerol backbone, reducing its polarity .
  • Applications : Industrial lubricants and anti-wear additives.
b) Isopropyl Oleate (CAS 112-11-8)
  • Structure: Oleic acid esterified with isopropanol.
  • Key Differences: Simpler monoester structure with a branched C3 alkyl group. Lower molecular weight (C₂₁H₄₀O₂; MW 340.5 g/mol) results in lower viscosity and higher volatility compared to the target compound .
  • Applications : Cosmetic emollients and pharmaceutical solubilizers.
c) 9-Octadecenoic Acid (9Z)-, 1-[[(1-Oxohexadecyl)Oxy]Methyl]-2-[(1-Oxohexyl)Oxy]Ethyl Ester (CAS 848762-21-0)
  • Structure : Mixed diester with hexadecyl (C16) and hexyl (C6) chains.
  • Key Differences : Lacks a glycerol backbone; molecular weight (693.09 g/mol) and hydrophobicity exceed the target compound due to longer alkyl chains .
  • Applications: Potential use in hydrophobic coatings.

Glycerol-Based Esters

a) 2-Oleoylglycerol (CAS 25496-72-4)
  • Structure: Monoolein with oleic acid esterified at the sn-2 position of glycerol.
  • Key Differences : Single acyl chain reduces molecular weight (C₂₁H₄₀O₄; MW 356.5 g/mol) and enhances amphiphilicity compared to the target compound’s triester structure.
  • Applications : Emulsifiers in food and pharmaceuticals .
b) 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (Target Compound)
  • Structure : Triglyceride with mixed acyl chains.
  • Key Properties : Intermediate hydrophobicity due to asymmetric chains. Liquid state at room temperature facilitates handling in lipid formulations .
c) 9-Octadecenoic Acid (9Z)-, 1,1'-[2,2-Bis[[(1-Oxooctadecyl)Oxy]Methyl]-1,3-Propanediyl] Ester (CAS 68966-40-5)
  • Structure : Symmetric triglyceride with two stearic acid (C18:0) chains.
  • Key Differences : Fully saturated C18 chains increase melting point and rigidity compared to the target compound’s unsaturated oleoyl chain .
  • Applications: Solid lipid nanoparticles in drug delivery.

Industrial and Biodiesel-Related Esters

a) Methyl Oleate (9Z-Octadecenoic Acid Methyl Ester; CAS 112-62-9)
  • Structure : Methyl ester of oleic acid.
  • Key Differences : Short methoxy group enhances volatility and reactivity in transesterification. Critical component in biodiesel (EN 14214 standard) .
  • Applications : Biodiesel production, solvent in organic synthesis.
b) 9-Octadecenoic Acid (Z)-, Tetradecyl Ester
  • Structure: Oleic acid esterified with tetradecanol (C14).
  • Key Differences : Long alkyl chain increases molecular weight (C₃₂H₆₂O₂; MW 478.8 g/mol) and hydrophobicity, making it suitable for high-temperature lubricants .

Biological Activity

9Z-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with significant biological activity. The compound in focus, 9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester, is a derivative that has been studied for its potential therapeutic applications. This article reviews its biological activities, including anti-inflammatory, anticancer, and metabolic effects, supported by relevant data and case studies.

  • Molecular Formula : C₁₈H₃₄O₄
  • Molecular Weight : 302.46 g/mol
  • CAS Number : 112-80-1
  • Structural Formula :
C(C=CCCCC)CCCCCC(O)=O\text{C}(C=CCCCC)CCCCCC(O)=O

1. Anti-inflammatory Effects

Research has shown that derivatives of oleic acid exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages. The compounds reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels, indicating a potential mechanism for reducing inflammation through the modulation of MAPK signaling pathways.

CompoundNO Inhibition (%)PGE2 Inhibition (%)
E9OAEE65%70%

These findings suggest that the ester derivative may have similar or enhanced anti-inflammatory activity compared to its parent compound .

2. Anticancer Properties

The anticancer potential of oleic acid derivatives has been extensively studied. For instance, a recent investigation into hybrid molecules containing oleic acid fragments revealed their ability to induce apoptosis in cancer cells. The compound demonstrated an increase in pre-G0 phase cell populations and reduced G2/M phase populations, indicating effective cell cycle modulation.

Case Study:
A specific hybrid molecule based on oleic acid was tested on Jurkat cells, showing:

  • Apoptosis Induction : Increased caspase activation.
  • Cell Cycle Arrest : Significant changes in cell cycle distribution were observed.
PhaseControl (%)Treated (%)
Pre-G058.67
G2/M153.96

This indicates that oleic acid derivatives can effectively target cancer cell proliferation and survival mechanisms .

3. Metabolic Effects

Oleic acid is known to influence lipid metabolism and improve insulin sensitivity. Studies have shown that its incorporation into diets can lead to beneficial changes in lipid profiles and reduced risk factors for metabolic disorders.

Mechanism of Action:

  • Enhances fatty acid oxidation.
  • Modulates gene expression related to lipid metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester
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9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

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